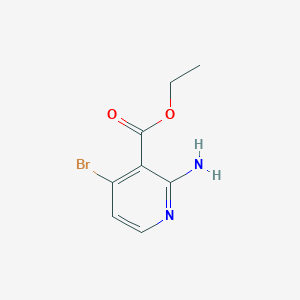

Ethyl 2-amino-4-bromonicotinate

Description

Evolution of Pyridine (B92270) Derivatives as Precursors in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound, and its derivatives have been fundamental to the progress of organic chemistry. numberanalytics.com Historically, pyridine was first isolated from coal tar, but subsequent research led to the development of numerous synthetic methods, such as the Hantzsch pyridine synthesis and transition metal-catalyzed reactions, which have enabled the creation of a vast library of substituted pyridines. numberanalytics.comwikipedia.orgnumberanalytics.com The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and making it a crucial component in many pharmaceuticals, agrochemicals, and materials. numberanalytics.com The continuous evolution of synthetic strategies allows for the precise functionalization of the pyridine core, leading to compounds with tailored biological activities. numberanalytics.comresearchgate.net

Significance of Nicotinic Acid Esters as Versatile Building Blocks

Nicotinic acid, also known as niacin or vitamin B3, and its esters are a prominent class of pyridine derivatives. researchgate.net Nicotinate (B505614) esters serve as highly versatile building blocks in organic synthesis due to the presence of multiple reactive sites. mdpi.com The ester functionality can be readily hydrolyzed or converted to other functional groups, while the pyridine ring itself can undergo various transformations. This versatility allows for the construction of complex molecular architectures, making nicotinic acid esters key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Positioning Ethyl 2-amino-4-bromonicotinate within the Context of Amino- and Halogen-substituted Pyridine Chemistry

This compound is a prime example of a multifunctional pyridine derivative that combines the features of both amino- and halogen-substituted pyridines. The amino group can act as a nucleophile or be modified to introduce other functionalities, while the bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. bohrium.comrsc.org This dual reactivity makes it a highly valuable intermediate for the synthesis of diverse heterocyclic systems. The strategic placement of the amino and bromo substituents on the nicotinic acid framework offers a unique platform for creating novel compounds with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. irb.hr

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 2-amino-4-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

ILDVDHOIYKONOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1N)Br |

Origin of Product |

United States |

Strategic Synthesis and Preparative Methodologies

Classical Synthetic Approaches for Aminobromonicotinate Esters

Traditional methods for synthesizing substituted nicotinic acid esters, including the target compound, typically involve a sequence of well-established organic reactions. These pathways often begin with a suitable nicotinic acid precursor, which is then functionalized in a stepwise manner.

Esterification of Nicotinic Acid Precursors

The initial step in many classical syntheses is the formation of the ethyl ester group. This is commonly achieved through the esterification of a corresponding nicotinic acid. A widely used method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. scholarsresearchlibrary.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. scholarsresearchlibrary.com

Another approach involves the non-catalytic esterification of nicotinic acid with a high-boiling, water-immiscible alcohol at reflux temperatures between 135°C and 200°C. google.com While effective, these methods can require significant energy input and sometimes lead to side reactions if the starting nicotinic acid has sensitive functional groups. For instance, the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) can be achieved using sodium borohydride (B1222165) in methanol, highlighting the reactivity of the ester group which must be considered in multi-step syntheses. scholarsresearchlibrary.com The choice of the precursor, whether it is 2-aminonicotinic acid, 4-bromonicotinic acid, or 2-amino-4-bromonicotinic acid itself, dictates the subsequent steps of the synthesis.

Halogenation and Amination Strategies

Halogenation: The direct bromination of nicotinic acid or its esters is a common strategy. This electrophilic substitution is often carried out using elemental bromine or other brominating agents. The conditions for halogenation, such as the solvent and temperature, must be carefully controlled to achieve the desired substitution pattern, as the pyridine (B92270) ring's reactivity is influenced by the existing substituents. Decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, represents another route, though it can require harsh conditions or specific metal catalysts. acs.orgnih.gov For instance, the Hunsdiecker reaction and its modifications can be applied to heteroaromatic carboxylic acids. acs.org

Amination: The introduction of the amino group can be accomplished through nucleophilic aromatic substitution on a pre-halogenated nicotinate ester. For example, a chloro or bromo substituent at the 2-position of the pyridine ring can be displaced by an amino group using ammonia (B1221849) or another amine source. Procedures have been developed for preparing various aminonicotinic acid esters from their corresponding chloro or bromo precursors. researchgate.net A one-pot synthesis for 4-bromonicotinic acid esters has been developed from enamino keto esters via a formylation and intramolecular cyclization strategy. acs.org

Modern Catalytic Methods in Aminobromonicotinate Synthesis

Advances in organometallic chemistry have introduced powerful catalytic methods that offer milder conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions in C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. uwindsor.ca This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides. uwindsor.carsc.org In the context of ethyl 2-amino-4-bromonicotinate synthesis, this reaction can be used to introduce the amino group at the C2 position by coupling a 2-halonicotinate intermediate with an ammonia surrogate. uwindsor.ca

The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand, like Xantphos, which facilitates the reaction. beilstein-journals.orgmit.edu A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the reaction to proceed. uwindsor.camit.edu These methods are valued for their reliability and are widely used in both academic and industrial settings for the synthesis of complex amine derivatives. uwindsor.carsc.org

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The active metal center for the catalytic cycle. beilstein-journals.org |

| Ligand | Xantphos, Biaryl monophosphines | Stabilizes the palladium complex and facilitates oxidative addition and reductive elimination. uwindsor.camit.edu |

| Base | Cs₂CO₃, K₃PO₄, t-BuONa | Deprotonates the amine nucleophile. uwindsor.camit.edu |

| Solvent | Dioxane, Toluene | Provides the medium for the reaction. beilstein-journals.org |

Copper-Mediated Transformations for Halogen Incorporation

Copper-catalyzed or mediated reactions have emerged as a valuable tool for the halogenation of C-H bonds, providing an alternative to traditional methods. beilstein-journals.orgd-nb.info These reactions can offer improved regioselectivity and milder conditions. d-nb.info For the synthesis of the target compound, a copper catalyst can facilitate the direct bromination of a C-H bond at the 4-position of a 2-aminonicotinate precursor.

The mechanism often involves the formation of a copper(II) or copper(III) intermediate. beilstein-journals.org Various copper sources, including simple copper salts like CuI or CuBr, can be used. d-nb.infomdpi.com The choice of the halogen source (e.g., N-halosuccinimide) and reaction conditions can be tuned to control the outcome of the halogenation. beilstein-journals.org Copper-catalyzed methods are particularly attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium. d-nb.info

Optimization of Reaction Parameters and Yield Enhancement

Achieving an efficient synthesis of this compound with high yield and purity requires careful optimization of various reaction parameters.

Key factors that are often adjusted include:

Catalyst and Ligand: The choice of the palladium or copper catalyst and the associated ligand is critical. Screening different ligands can dramatically improve reaction rates and yields in cross-coupling and halogenation reactions. nih.gov

Base and Solvent: The strength and type of base, along with the polarity of the solvent, can significantly influence the reaction's success, particularly in base-sensitive transformations like Buchwald-Hartwig amination. rsc.org

Temperature and Reaction Time: Optimizing the reaction temperature can minimize side product formation and reduce energy consumption. Microwave irradiation has been shown to accelerate esterification reactions, leading to shorter reaction times and higher yields. researchgate.net

Order of Reactions: The synthetic sequence (e.g., esterification followed by halogenation and amination, versus other permutations) is a crucial consideration to avoid incompatible reagents and protect sensitive functional groups.

| Parameter | Consideration for Optimization | Potential Impact |

| Temperature | Testing reflux vs. room temperature vs. microwave conditions. researchgate.net | Affects reaction rate, selectivity, and energy consumption. |

| Solvent | Comparing polar aprotic (e.g., DMF) vs. non-polar (e.g., Toluene) solvents. | Influences solubility of reagents and can alter reaction pathways. |

| Catalyst Loading | Reducing the amount of catalyst to the lowest effective level. | Minimizes cost and residual metal in the final product. |

| Base | Screening inorganic (e.g., K₂CO₃) vs. organic (e.g., Et₃N) bases. | Crucial for proton transfer steps and catalyst turnover. |

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic routes based on criteria such as cost-effectiveness, efficiency, safety, and environmental impact. For a commercially viable process, the selection of starting materials, reaction conditions, and purification methods must be optimized for large-scale operations.

Another innovative and advanced synthetic method starts with the economically viable 2-amino-4-methylpyridine. google.com This multi-step process involves the protection of the amino group, oxidation of the methyl group to a carboxylic acid, a Curtius-like rearrangement (specifically a dppa rearrangement), and finally, deprotection and bromination via hydrobromic acid reflux to yield 2-amino-4-bromopyridine (B18318) with a reported purity of over 98%. google.com Although this route involves more steps, its high efficiency and use of a low-cost starting material present a strong case for its scalability. google.com

Key factors for developing a scalable synthesis for this compound would include:

Starting Material Cost and Availability: Utilizing inexpensive and widely available precursors is fundamental to a cost-effective large-scale process. google.com

Reaction Efficiency and Yield: High-yield reactions are crucial to maximize output and minimize waste. Methods achieving yields over 80% are particularly noteworthy for industrial consideration. google.com

Purification: The chosen synthetic route should ideally yield a product that is easy to purify on a large scale, avoiding complex chromatographic methods where possible. The formation of byproducts that are difficult to separate should be minimized. google.com

Safety and Environmental Concerns: Reagents and solvents should be selected with consideration for their safety profiles and environmental impact, especially concerning handling and waste disposal in an industrial setting.

The table below summarizes key aspects of scalable synthetic routes for the precursor 2-amino-4-bromopyridine, based on patent literature.

Table 1: Comparison of Scalable Synthetic Methods for 2-amino-4-bromopyridine

| Starting Material | Key Process Steps | Reported Yield | Advantages for Scalability | Source |

|---|---|---|---|---|

| 2,4-dibromopyridine-N-oxide | 1. Ammoniation with ammonia water2. Reduction reaction | Up to 80.5% (total) | Few reaction steps, readily available raw materials, high yield. | google.com |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Bromine Atom in Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyridine (B92270) ring is a key site for introducing molecular diversity through nucleophilic substitution reactions. wikipedia.org This halogen atom can be displaced by a variety of nucleophiles, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amination with Primary and Secondary Amines

The displacement of the bromine atom by primary and secondary amines is a common strategy for synthesizing more complex substituted nicotinates. For instance, 2-bromonicotinates react with primary amino acid ester hydrochlorides in refluxing tetrahydrofuran, using triethylamine (B128534) as a dehydrohalogenating agent, to produce the corresponding N-substituted amino acid esters. nih.govresearchgate.net This reaction highlights the utility of Ethyl 2-amino-4-bromonicotinate as a building block for creating novel peptide and amino acid derivatives. However, in some cases, using refluxing pyridine as the solvent can lead to the unexpected formation of 2-aminonicotinate esters. nih.govresearchgate.net

Table 1: Examples of Amination Reactions with 2-Bromonicotinates

| Reactant 1 (Bromonicotinate) | Reactant 2 (Amine) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromonicotinate derivative | Primary amino acid ester hydrochloride | Refluxing THF, Triethylamine | N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid ester | nih.govresearchgate.net |

| 2-Bromonicotinate derivative | N-glycylglycine ethyl ester hydrochloride | Refluxing THF, Triethylamine | N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]-N'-glycylglycine ethyl ester | nih.govresearchgate.net |

Formation of Ether and Thioether Derivatives

The bromine atom can also undergo nucleophilic substitution with oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively. The reaction with an alcohol or a phenol, typically in the presence of a base, leads to the formation of an ether linkage. Similarly, reacting the bromo-substituted pyridine with a thiol or a thiolate anion results in a thioether. thieme-connect.de These reactions are fundamental in modifying the electronic and steric properties of the parent molecule. For example, in a related system, a chloro-substituent was displaced by a phenoxy group to form a key intermediate for a fused heterocyclic system. bohrium.com Thioethers are readily formed by the S-alkylation of a thiol with a suitable halide. thieme-connect.de

Transformations Involving the Amino Group

The amino group at the 2-position is a versatile functional handle that can participate in a variety of chemical transformations, including acylation, sulfonylation, and cyclization reactions.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. google.com For example, the acylation of a structurally similar amino-ester, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with chloroacetyl chloride in the presence of triethylamine yields the acylated ester derivative. nih.gov A similar strategy can be employed for sulfonylation, where the amino group reacts with a sulfonyl chloride to produce a sulfonamide. These reactions are crucial for the synthesis of various biologically active compounds.

Condensation and Cyclization Reactions to Form Fused Heterocycles

The amino group, in conjunction with the adjacent ester or the pyridine nitrogen, facilitates the construction of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities of the resulting compounds. uou.ac.in A notable example is the synthesis of 6-bromo-4-chloropyrido[2,3-d]pyrimidine (B567311) from ethyl 2-amino-5-bromonicotinate, which involves a cyclization step. bohrium.com Similarly, the condensation of 2-aminobenzothiazoles with β-ketoesters, catalyzed by a Lewis acid, results in the formation of benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org The reaction of an amino-ester with formamide (B127407) can also lead to cyclization, yielding fused pyrimidinone systems. nih.gov These examples underscore the potential of this compound as a precursor for a variety of fused heterocycles, including pyridopyrimidines.

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 2-amino-5-bromonicotinate | Not specified in snippet | 6-bromo-4-chloropyrido[2,3-d]pyrimidine | bohrium.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 2-Aminobenzothiazoles | β-ketoesters, In(OTf)3 | Benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-ones | beilstein-journals.org |

Reactions at the Ester Moiety

The ethyl ester group at the 3-position offers another site for chemical modification, primarily through hydrolysis, transesterification, or reduction.

Ester hydrolysis, typically carried out under acidic or basic conditions, converts the ethyl ester to the corresponding carboxylic acid. Saponification, which involves heating the ester with a base such as potassium hydroxide, is a common method to achieve this transformation. masterorganicchemistry.comut.ee The resulting carboxylic acid can then serve as a handle for further reactions, such as amide bond formation. unizin.org

Transesterification, the process of converting the ethyl ester into a different ester, can be achieved by reacting the compound with another alcohol in the presence of a suitable catalyst, such as a titanium alkoxide. researchgate.net

Furthermore, the ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). google.com This transformation opens up another avenue for derivatization, allowing for the introduction of new functionalities at this position.

Transesterification and Amidation Reactions

The ethyl ester group of this compound is amenable to standard transformations such as transesterification and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with an alcohol like methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound. This process is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

Amidation involves the reaction of the ester with an amine to form the corresponding amide. This transformation is crucial in the synthesis of many biologically active molecules, as the amide bond is a key feature of peptides and various pharmaceuticals. researchgate.net The direct amidation of esters can be achieved by heating with an amine, sometimes in the presence of a catalyst or in a solvent like water under elevated temperatures. nih.gov For example, the reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-amino-4-bromonicotinamide.

The following table provides examples of conditions for amidation reactions.

| Amine | Conditions | Product |

| Benzylamine | Water, 110°C, 12 h | N-benzyl-2-amino-4-bromonicotinamide |

| Pyrrolidine | Water, 110°C, 12 h | (2-amino-4-bromopyridin-3-yl)(pyrrolidin-1-yl)methanone |

| Piperidine | Water, 110°C, 12 h | (2-amino-4-bromopyridin-3-yl)(piperidin-1-yl)methanone |

This table is illustrative and based on general procedures for direct amidation of esters. nih.gov

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-bromonicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. google.comacs.org

The resulting 2-amino-4-bromonicotinic acid is a key intermediate for further synthetic modifications. The carboxylic acid group can be activated, for instance, by conversion to an acyl chloride, and then reacted with various nucleophiles to create a wide array of derivatives.

Exploration of Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromo Position

The bromine atom at the 4-position of the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is widely used to form biaryl structures. wikipedia.orglookchem.com For instance, reacting this compound with an arylboronic acid, such as phenylboronic acid, using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate, would yield ethyl 2-amino-4-phenylnicotinate. nih.gov

Sonogashira Coupling: This reaction couples the bromo-compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.org The Sonogashira coupling is a fundamental method for the synthesis of aryl alkynes. gold-chemistry.orgnih.gov The reaction of this compound with an alkyne like phenylacetylene (B144264) under Sonogashira conditions would produce ethyl 2-amino-4-(phenylethynyl)nicotinate. metu.edu.tr Various palladium catalysts and bases can be employed to facilitate this transformation. nih.gov

The table below summarizes typical conditions for these coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Example |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-amino-4-arylnicotinate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Ethyl 2-amino-4-(alkynyl)nicotinate |

This table presents generalized conditions. Specific substrates may require optimization of catalysts, ligands, bases, and solvents.

Synthetic Routes to Complex Nicotinate-Based Architectures

The functional groups of this compound can be manipulated in a sequential or tandem manner to construct more complex heterocyclic systems. The amino and ester functionalities can participate in cyclization reactions to form fused ring systems.

For example, the amino group can react with a suitable dielectrophile, or the ester can be modified and then cyclized with the amino group. Furthermore, the bromo position, after undergoing a coupling reaction, can introduce a substituent that can then participate in a cyclization reaction with either the amino or the modified ester group. This strategy allows for the synthesis of a variety of fused pyridines, such as pyrido[2,3-d]pyrimidines or other related heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

For instance, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of fused heterocyclic systems. metu.edu.tr The strategic combination of the reactions described above opens up pathways to a vast array of complex nicotinate-based molecular architectures with potential applications in various fields of chemical research.

Mechanistic and Kinetic Investigations in Organic Transformations

Elucidation of Reaction Mechanisms for Key Derivatization Steps

The chemical reactivity of ethyl 2-amino-4-bromonicotinate is centered around the pyridine (B92270) ring, which is adorned with an activating amino group, a deactivating ester group, and a displaceable bromine atom. These features allow for a variety of derivatization reactions, with nucleophilic aromatic substitution and palladium-catalyzed cross-coupling being the most prominent. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this compound. This reaction involves the displacement of the bromide at the C4 position by a nucleophile. The SNAr mechanism is a two-step process, distinct from the SN1 and SN2 reactions observed in aliphatic systems. libretexts.org

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine. This is generally the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in The stability of this intermediate is paramount to the facility of the reaction. The presence of electron-withdrawing groups ortho and para to the leaving group can delocalize the negative charge, thus stabilizing the Meisenheimer complex and accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the ethyl carboxylate group at the C3 position, being an electron-withdrawing group, does not directly participate in resonance stabilization of the negative charge at the C4 position. However, the nitrogen atom within the pyridine ring acts as a strong electron-withdrawing group, which significantly lowers the electron density of the entire ring system, making it more susceptible to nucleophilic attack. The amino group at the C2 position is an electron-donating group, which can partially counteract the electron-withdrawing effect of the ring nitrogen. In the final, typically fast step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

The general pathway for the SNAr reaction on this compound can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C4 position of the pyridine ring, which holds the bromine atom, leading to the formation of a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge of this intermediate is delocalized across the aromatic system, including the ring nitrogen atom.

Expulsion of the Leaving Group: The bromide ion is eliminated, and the aromatic system is reformed, yielding the substituted product.

Catalytic Cycle Studies in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl halides like this compound. rsc.orgacs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings proceed through a catalytic cycle that is initiated by the in situ generation of an active Pd(0) species from a Pd(II) precatalyst. rsc.org

A generalized catalytic cycle for a Suzuki-Miyaura coupling involving this compound is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.

Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid or its ester) undergoes transmetalation with the Pd(II) complex. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center and displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the final product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

The choice of ligand is crucial for the efficiency of the catalytic cycle, as it influences the stability and reactivity of the palladium intermediates. acs.org Similarly, the selection of the base and solvent system can significantly impact the reaction rate and yield.

Kinetic Analysis of Reaction Rates and Selectivity Profiles

The rate of chemical transformations involving this compound is influenced by several factors, including the nature of the reactants, temperature, and the specific reaction conditions employed. Kinetic studies, while not extensively reported for this specific molecule, can be inferred from related systems.

In SNAr reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction generally follows second-order kinetics. The nucleophilicity of the attacking species and the stability of the Meisenheimer complex are key determinants of the reaction rate. For instance, more potent nucleophiles will react faster, and the presence of electron-withdrawing groups that stabilize the intermediate will enhance the rate.

Below is a table illustrating the typical conditions for a Suzuki-Miyaura cross-coupling reaction of a bromopyridine derivative, which would be applicable to this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling of a Bromopyridine

| Parameter | Typical Value/Condition |

|---|---|

| Palladium Source | Pd(OAc)2, Pd(PPh3)4 |

| Ligand | SPhos, XPhos, PPh3 |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol (B44631) ester |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

| Catalyst Loading | 1-5 mol% |

Influence of Substituents on Reaction Thermodynamics and Kinetics

The substituents on the pyridine ring of this compound—the amino group, the bromo group, and the ethyl carboxylate group—exert significant electronic and steric effects that influence the thermodynamics and kinetics of its reactions. rsc.orgcanterbury.ac.nz

The amino group at the C2 position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The net effect is electron donation, which increases the electron density of the pyridine ring. This can decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate. However, in the context of electrophilic attack (which is not the primary focus here), it would be an activating group.

The bromo group at the C4 position is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary role in the reactions discussed is as a good leaving group in SNAr reactions and as the site for oxidative addition in cross-coupling reactions.

The ethyl carboxylate group at the C3 position is a moderate electron-withdrawing group through both induction and resonance (-I and -R effects). This deactivating effect lowers the electron density of the ring, making it more susceptible to nucleophilic attack, thus favoring SNAr reactions.

The Hammett equation can be used to quantify the electronic effects of these substituents on the reaction rates. rsc.org The position of the substituents is also critical. For instance, an electron-withdrawing group at the para position to the leaving group provides more significant stabilization of the Meisenheimer intermediate in SNAr reactions compared to a meta-positioned group. libretexts.org

The table below summarizes the influence of the substituents on the reactivity of the pyridine ring in the context of the discussed reactions.

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on SNAr at C4 | Influence on Oxidative Addition at C4 |

|---|---|---|---|---|

| -NH2 | C2 | Electron-donating (+R > -I) | Deactivating | Generally, electron-donating groups can facilitate oxidative addition. |

| -Br | C4 | Electron-withdrawing (-I > +R) | Leaving Group | Site of reaction. |

| -COOEt | C3 | Electron-withdrawing (-I, -R) | Activating | Electron-withdrawing groups can make oxidative addition more difficult. |

Exploration as a Molecular Scaffold for Bioactive Compound Discovery

This compound serves as a crucial building block in the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom can be replaced by other functional groups through nucleophilic substitution, leading to a wide array of derivatives. This adaptability makes it an important scaffold for developing new bioactive compounds.

The aminopyridine core of this compound is a key feature that has been exploited in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often targeted in cancer therapy. The ability to modify the scaffold at multiple positions allows for the fine-tuning of the molecule's properties to achieve potent and selective inhibition of specific kinases.

Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents. The structural similarity of the nicotinic acid framework to naturally occurring molecules allows it to interact with biological pathways involved in cellular metabolism and inflammation. For instance, research has explored its derivatives' effects on indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer.

In Vitro Studies on Cellular Processes and Molecular Interactions

Modulation of Enzyme Activity in Cellular Assays

Derivatives of this compound have shown the ability to modulate the activity of various enzymes in cellular assays. For example, some derivatives have been studied as potential inhibitors of cytochrome P450 enzymes. The interaction with such enzymes can influence cellular processes by altering gene expression and modulating enzyme activity. The bromine atom and other functional groups on the nicotinate (B505614) ring play a significant role in the compound's reactivity and its ability to bind to molecular targets.

Interactions with Receptor Systems in Cell-Based Models

The this compound scaffold is also utilized to develop compounds that interact with receptor systems in cell-based models. These interactions are fundamental to many biological processes, including cellular proliferation, migration, and homeostasis. nih.gov The binding of these compounds to receptors can trigger or block signaling pathways, making them valuable tools for studying cellular communication and for the development of new therapeutics. The initial step in many viral infections, for instance, involves the interaction between a viral protein and a host cell receptor, a process that can be targeted by small molecules derived from this scaffold. mdpi.com

Influence on Cellular Proliferation and Viability in Cultured Cell Lines

A significant area of research has been the effect of this compound derivatives on the proliferation and viability of cultured cell lines, particularly cancer cells. Studies on related 4H-chromene systems have identified compounds that can preferentially kill multidrug-resistant cancer cells. nih.gov For instance, certain derivatives have been shown to overcome drug resistance in cancer by acting as antagonists for antiapoptotic Bcl-2 proteins. nih.gov These findings suggest that compounds derived from the this compound scaffold have the potential to be developed into effective anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives in Pre-clinical Models

Impact of Substituent Variations on Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on biological response. usherbrooke.ca For example, in the development of antagonists for antiapoptotic Bcl-2 proteins, a series of analogues with varied functional groups at the 6-position of the chromene ring were synthesized and evaluated for their binding interactions with Bcl-2, Bcl-XL, and Bcl-w. nih.gov

Identification of Key Pharmacophoric Elements

To understand the therapeutic potential of this compound, the identification of its key pharmacophoric elements is a critical first step. This involves determining the essential structural features of the molecule that are responsible for its biological activity. This process typically includes the synthesis and evaluation of a series of analogues to establish a structure-activity relationship (SAR).

Key modifications would likely investigate the importance of the following functional groups:

The 2-amino group: Its role in hydrogen bonding and potential as a key interaction point with biological targets would be assessed.

The 4-bromo substituent: The size, position, and electronic effect of the bromine atom would be explored to understand its contribution to binding affinity and selectivity.

The ethyl nicotinate core: The ester functional group's necessity and the potential for its replacement with other bioisosteres would be evaluated.

A hypothetical SAR study might involve the compounds listed in the table below.

Table 1: Hypothetical Analogues for SAR Studies of this compound

| Compound Name | Modification from Parent Compound | Rationale for Synthesis |

| Ethyl 2-acetamido-4-bromonicotinate | Acetylation of the 2-amino group | To determine the importance of the primary amine for activity. |

| Ethyl 2-amino-4-chloronicotinate | Replacement of bromine with chlorine | To assess the effect of halogen size and electronegativity. |

| Mthis compound | Change of the ester from ethyl to methyl | To evaluate the impact of the ester alkyl chain length on activity. |

| 2-Amino-4-bromonicotinic acid | Hydrolysis of the ethyl ester | To investigate the necessity of the ester for cell permeability and activity. |

Mechanistic Investigations of Observed Biological Effects in Pre-clinical Systems

Once a biological activity is confirmed, the next phase of research would focus on understanding the underlying mechanism of action.

A crucial aspect of mechanistic studies is the identification of the specific molecular target(s) with which this compound interacts to elicit a biological response. Techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies could be employed.

For instance, if the compound were to show anti-proliferative effects in cancer cell lines, studies would be designed to determine if it interacts with known oncogenic proteins. Validation of these targets would then be carried out using techniques like:

Enzymatic assays: To measure the direct inhibitory effect of the compound on the activity of a purified target enzyme.

Binding assays: To quantify the affinity of the compound for its target protein.

Gene silencing or overexpression studies: To confirm that the cellular effects of the compound are dependent on the presence of the identified target.

Following target identification, research would delve into the downstream cellular pathways that are modulated by the interaction of this compound with its target. This provides a broader understanding of the compound's biological impact.

For example, if the compound were found to inhibit a specific kinase, further studies would investigate its effect on the phosphorylation of downstream substrates and the subsequent impact on signaling cascades. Common techniques for pathway analysis include:

Western blotting: To assess changes in the protein levels and post-translational modifications of key pathway components.

Reporter gene assays: To measure the transcriptional activity of pathways that are regulated by the identified target.

Gene expression profiling: Using techniques like RNA sequencing to get a global view of the changes in gene expression induced by the compound.

The table below outlines a hypothetical experimental approach to investigate cellular pathway perturbations.

Table 2: Hypothetical Experimental Design for Cellular Pathway Analysis

| Experimental Technique | Cellular Model | Measured Outcome | Potential Pathway Implicated |

| Western Blot | Cancer Cell Line | Phosphorylation status of Akt and Erk | PI3K/Akt and MAPK signaling |

| Reporter Gene Assay | Transfected HEK293 cells | Luciferase activity driven by an NF-κB promoter | NF-κB signaling pathway |

| RNA Sequencing | Primary Neurons | Differential gene expression analysis | Neuroinflammatory or neuroprotective pathways |

Crystallographic Information

Computational and Theoretical Chemistry Analyses

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as Ethyl 2-amino-4-bromonicotinate, and a macromolecular target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery for identifying potential therapeutic targets and for predicting the binding affinity and mode of a ligand.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a set of energy functions. The score is an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

For a compound like this compound, docking studies would involve preparing the 3D structure of the molecule and docking it into the active sites of various known biological targets. The amino group and the bromine atom on the pyridine (B92270) ring are key features that can participate in hydrogen bonding and halogen bonding, respectively, which are crucial interactions for stabilizing the ligand-protein complex. The ethyl ester group can also contribute to binding through hydrophobic interactions.

One of the key applications of molecular docking is the identification of potential biological targets for a novel compound. This can be achieved through a process known as reverse docking, where a ligand is docked against a large library of protein structures. By identifying the proteins to which the ligand binds with high affinity, potential therapeutic applications can be inferred.

Given the structural similarities of this compound to other biologically active pyridine derivatives, potential targets could include kinases, G-protein coupled receptors, and various enzymes. For example, related nicotinamide (B372718) derivatives have been investigated for their interaction with a range of biological targets. The presence of the bromine atom and the amino group on the pyridine ring of this compound suggests that it may exhibit inhibitory activity against certain enzymes or modulate receptor functions. The identification of such potential targets is a critical first step in the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.

For this compound, a QSAR study would typically involve synthesizing a series of derivatives with variations at different positions of the molecule and evaluating their biological activity against a specific target. The resulting data would then be used to develop a predictive QSAR model. Studies on other substituted 2-aminopyridine (B139424) derivatives have successfully employed QSAR to develop models with good predictive ability for their inhibitory effects on enzymes like nitric oxide synthases. google.com

A key aspect of QSAR is the identification of molecular descriptors that are most influential in determining the biological activity. This provides valuable insights into the structural features that are important for a compound's function.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples | Description |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity. |

| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential.

While specific DFT studies on this compound are scarce, a study on its structural isomer, ethyl 5-amino-2-bromoisonicotinate, provides valuable insights. DFT calculations for this isomer, performed using the B3LYP/6-31G(d,p) basis set, revealed important information about its molecular structure and intermolecular interactions.

The optimized molecular structure of the isomer showed that the amino-bromoisonicotinate ring system is essentially planar. The total interaction energy between molecules was calculated to be 128.8 kJ mol⁻¹, with contributions from electrostatic, polarization, dispersion, and repulsion energies. Hirshfeld surface analysis indicated that the major intermolecular contacts are H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions.

Similar DFT calculations for this compound would allow for the determination of its optimized geometry, electronic properties, and reactivity descriptors. This information is crucial for understanding its chemical behavior and for rationalizing its potential biological activity.

Analysis of Electronic Structure and Reactivity

Key aspects of this analysis include the determination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps highlight electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. These analyses consistently show negative potential localized over the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as primary sites for electrophilic interactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.1 D | Molecular polarity |

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of this compound, which is invaluable for its identification and characterization. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations can predict the vibrational frequencies corresponding to the functional groups within the molecule. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester, and the C-Br bond can be calculated. These theoretical spectra help in the assignment of experimental IR absorption bands.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By predicting the chemical shifts for each unique proton and carbon atom in the structure, researchers can corroborate the data obtained from experimental NMR spectroscopy. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational changes.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | 3420 |

| Amino (N-H) | Asymmetric Stretch | 3515 |

| Ester (C=O) | Stretch | 1710 |

| Bromo (C-Br) | Stretch | 650 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While quantum chemical calculations often focus on a static, single-molecule system, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotatable bonds in its ethyl ester group. These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are a cornerstone of computational drug design and molecular biology. By simulating the interaction of this compound with a biological target, such as a protein or enzyme, researchers can study the dynamics of the binding process. These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of the affinity between the ligand and its target. This information is critical for understanding the molecule's potential biological activity.

Computational Design of Novel Derivatives with Enhanced Properties

The insights gained from the computational analyses described above serve as a foundation for the rational design of new molecules. By understanding the structure-property relationships of this compound, chemists can computationally design novel derivatives with potentially enhanced characteristics.

For example, if a particular biological activity is linked to the molecule's ability to bind to a specific protein, computational tools can be used to design analogs that fit better into the protein's binding site or form stronger interactions. This process, often referred to as in silico design, might involve modifying functional groups to alter the molecule's electronic properties, size, or flexibility. For instance, replacing the bromine atom with other halogens or different functional groups could modulate the electronic distribution and steric profile of the molecule, potentially leading to derivatives with improved efficacy or different pharmacological profiles. These newly designed compounds can then be synthesized and tested, guided by the computational predictions.

Applications As an Advanced Organic Synthetic Intermediate

Preparation of Pharmaceutical Scaffolds and Lead Compounds

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Ethyl 2-amino-4-bromonicotinate provides a direct route to novel pyridine-based compounds, enabling the exploration of new chemical space in drug discovery. Its precursor, 2-amino-4-bromopyridine (B18318), is widely recognized as a key intermediate for designing and synthesizing novel and diversified heterocyclic compounds for pharmaceutical screening. rsc.orgguidechem.comgoogle.com

The structure of this compound is ideal for constructing more complex, fused heterocyclic systems. The bromine atom is particularly useful for intramolecular and intermolecular cyclization reactions.

Fused Pyridine Systems: Research has demonstrated that brominated pyridine compounds are excellent starting materials for creating fused heterocyclic systems through reactions like Sonogashira coupling. rsc.org For instance, brominated aminonicotinate intermediates have been used to synthesize 2-amino-1,8-naphthyridine derivatives, which show potential as antimicrobial agents.

Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines: Substituted ethyl nicotinate (B505614) derivatives are key precursors in the synthesis of various fused heterocycles. For example, they can be converted into thieno[2,3-b]pyridines, which can be further cyclized into pyridothienopyrimidines. nih.gov Reaction with hydrazine (B178648) can also yield pyrazolo[3,4-b]pyridine structures. nih.gov

These synthetic strategies showcase the utility of the bromonicotinate core in building polycyclic systems, which are common scaffolds in modern pharmaceuticals.

The functional groups on this compound allow for straightforward derivatization to produce libraries of analogues for structure-activity relationship (SAR) studies.

Amide and Ester Analogues: The 2-amino group can be readily acylated or can participate in coupling reactions. In one study, 2-bromonicotinates were reacted with amino acid esters to produce a series of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters, which were investigated for vasodilatory activity. rsc.org

Carbon-Carbon Bond Formation: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for introducing new carbon-based substituents. For example, a related intermediate, ethyl 2-amino-5-bromonicotinate, was used in a Suzuki coupling reaction as a key step in the synthesis of novel PI3K/mTOR dual inhibitors for cancer therapy. rudn.ru The general utility of brominated pyridines in such coupling reactions is a cornerstone of modern medicinal chemistry. evitachem.com

These derivatization approaches allow medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The 2-amino-4-bromopyridine scaffold, the core of the title compound, is a crucial building block not only for pharmaceuticals but also for the agrochemical industry. google.comguidechem.com Various aminonicotinate derivatives are cited as important intermediates in the development of new crop protection products. ontosight.aichemimpex.com

The presence of both a bromine atom and an amino group on the pyridine ring allows for the synthesis of complex molecules used as herbicides and pesticides. chemimpex.com While specific examples detailing the conversion of this compound into a final agrochemical product are proprietary, its role as a versatile intermediate is well-established in patent literature and by chemical suppliers. evitachem.comdataintelo.com The molecule's functional groups facilitate the introduction of toxophoric moieties required for biological activity in pest species. Additionally, these intermediates find use in the production of specialty chemicals like dyestuffs. evitachem.com

Development of Functional Materials Based on Pyridine Chemistry

The electronic properties and coordinating ability of the pyridine ring make its derivatives, including aminonicotinates, valuable components in materials science.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Nicotinic acid and its derivatives are excellent ligands for constructing coordination polymers. rsc.orgacs.orgresearchgate.net The pyridine nitrogen and the carboxylate group can bind to metal ions, creating extended one-, two-, or three-dimensional networks. tandfonline.com Aminonicotinate ligands have been used to synthesize alkaline-earth based coordination polymers that exhibit interesting photoluminescent properties, including fluorescence and long-lasting phosphorescence, with potential applications in sensing. rsc.orgacs.org Such materials are also studied for gas storage and catalysis. rudn.ru

Organic Electronics: Pyridine derivatives have gained significant attention for their use in organic electronic devices due to their inherent electron-deficient nature, which facilitates electron transport. rsc.orgresearchgate.net They are used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as charge carriers in perovskite solar cells, where they can improve device efficiency and stability. rsc.orgacs.org The introduction of pyridine rings into organic semiconductor materials can enhance electron transport performance, making them suitable for various optoelectronic applications. google.com

Future Research Trajectories and Broader Implications

Innovations in Green and Sustainable Synthetic Approaches for Aminobromonicotinates

The synthesis of pyridine (B92270) derivatives, including aminobromonicotinates, is increasingly moving towards green and sustainable methods to minimize environmental impact. ijarsct.co.in Traditional synthetic routes often involve hazardous reagents and solvents, high temperatures, and lengthy reaction times, contributing to pollution and energy consumption. ijarsct.co.in Innovations in this area are focused on several key strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, which can significantly enhance reaction rates and reduce the formation of byproducts. ijarsct.co.in

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can improve mixing, enhance reaction rates, and promote efficient energy transfer, offering a greener alternative to conventional heating methods. ijarsct.co.in

Solvent-Free and Solid-State Reactions: Eliminating the use of organic solvents is a primary goal of green chemistry. ijarsct.co.in Research is exploring solvent-free reaction conditions and solid-state reactions, where reactants are in a solid phase, to reduce waste. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is another promising solvent-free approach. ijarsct.co.in

Biocatalysis: The use of enzymes and other biocatalysts in the synthesis of pyridine derivatives is a growing area of interest. ijarsct.co.in These methods offer high selectivity and operate under mild conditions, representing a sustainable alternative. ijarsct.co.in

Photochemistry and Photoredox Catalysis: Light-driven reactions, particularly those employing photoredox catalysts, provide unique pathways for the synthesis of pyridine derivatives with high efficiency and tolerance for various functional groups. ijarsct.co.in

Multi-component One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing the number of synthetic steps and minimizing waste. researchgate.net

Interactive Table: Comparison of Green Synthesis Methods for Pyridine Derivatives

| Method | Key Advantages |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates, reduced byproducts. ijarsct.co.in |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mixing, efficient energy transfer. ijarsct.co.in |

| Solvent-Free Reactions | Reduced waste, minimized use of hazardous solvents. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijarsct.co.in |

| Photoredox Catalysis | High efficiency, good functional group tolerance, novel reaction pathways. ijarsct.co.in |

| Multi-component Reactions | Increased efficiency, reduced waste, step economy. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design by analyzing vast datasets to predict properties and guide synthesis. numberanalytics.comnih.gov For heterocyclic compounds like Ethyl 2-amino-4-bromonicotinate, AI and ML can be applied in several ways:

Property Prediction: Machine learning models can be trained to predict the physicochemical properties, reactivity, stability, and biological activity of heterocyclic compounds. numberanalytics.com This allows for the in silico screening of large virtual libraries to identify promising candidates.

Synthesis Planning: AI algorithms can design synthetic routes for complex molecules, identifying the most efficient and cost-effective pathways. numberanalytics.comnih.gov This can significantly accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models learn from existing chemical data to generate novel structures that are likely to be active against a specific biological target.

Predicting Reaction Outcomes: While still a challenge, ML models are being developed to predict the optimal conditions for chemical reactions, such as the best solvent and base for a given transformation. acs.org However, the quality and diversity of the training data are crucial for the accuracy of these predictions. acs.org

Interactive Table: Applications of AI/ML in Heterocyclic Compound Research

| Application | Description |

| Property Prediction | Predicts melting points, boiling points, solubility, reactivity, stability, and biological activity. numberanalytics.com |

| Synthesis Planning | Designs efficient and cost-effective synthesis routes. numberanalytics.com |

| De Novo Design | Generates novel molecular structures with desired properties. nih.gov |

| Reaction Optimization | Predicts optimal reaction conditions to improve yields and reduce byproducts. numberanalytics.comacs.org |

Exploration of Novel Biological Target Spaces for Compound Application in Pre-clinical Research

This compound and its derivatives represent a versatile scaffold for exploring new biological targets in preclinical research. ontosight.airesearchgate.net The pyridine core is a common feature in many bioactive molecules, and the amino and bromo substituents provide points for further chemical modification to tune activity and selectivity. nih.govnih.gov

Preclinical studies are essential to determine the initial safe dose for human trials and to assess the potential toxicity of a compound. creative-biolabs.com These studies typically involve both in vitro (using cell lines) and in vivo (using animal models) experiments. creative-biolabs.com Nicotinic acid derivatives have been investigated for a range of biological activities, including:

Anticancer Activity: Some nicotinic acid derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov For example, a derivative of podophyllotoxin (B1678966) containing a bromonicotinate moiety has been studied for its ability to inhibit cell growth and induce apoptosis. ontosight.ai

Antitubercular Activity: Nicotinic acid hydrazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.com

Enzyme Inhibition/Modulation: Nicotinamidases, which are essential enzymes in the NAD+ salvage pathway of many pathogens, are a potential drug target. frontiersin.org Substituted benzimidazoles have also been identified as modulators of nicotinate (B505614) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. mdpi.comresearchgate.net

Neurological Activity: Derivatives of Ethyl 6-amino-5-bromonicotinate have been synthesized as analogues of flupirtine (B1215404) and retigabine, which target neuronal potassium channels.

Interactive Table: Potential Biological Targets for Nicotinic Acid Derivatives

| Target Class | Example | Potential Therapeutic Area |

| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov | Cancer nih.gov |

| Enzymes | Nicotinamidase frontiersin.org | Infectious Diseases frontiersin.org |

| Enzymes | Nicotinate Phosphoribosyltransferase (NAPRT) mdpi.comresearchgate.net | Cancer, Neurodegeneration researchgate.net |

| Ion Channels | Neuronal Potassium Channels | Neurological Disorders |

Advancements in High-Throughput Screening and Lead Optimization Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. chemcopilot.comjapsonline.comdrugtargetreview.com HTS is crucial for exploring the potential of compound libraries containing derivatives of this compound.

Key aspects of modern HTS and lead optimization include:

Automation and Miniaturization: Robotic systems and microplate formats (e.g., 96, 384, or 1536 wells) allow for the screening of large numbers of compounds with high speed and precision. chemcopilot.comjapsonline.com

Diverse Assay Formats: Various detection methods are used, such as fluorescence, absorbance, and luminescence, to measure the activity of compounds in a given assay. chemcopilot.com

Lead Optimization: Once hits are identified, the lead optimization process begins. danaher.com This involves synthesizing and testing analogues of the hit compound to improve properties such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.comoncodesign-services.com

Computational Integration: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to guide the optimization process. danaher.com

Interactive Table: Key Methodologies in HTS and Lead Optimization

| Methodology | Purpose |

| High-Throughput Screening (HTS) | Rapidly test large compound libraries to identify initial "hits". chemcopilot.comdrugtargetreview.com |

| Robotic Liquid Handling | Automate the precise dispensing of reagents and compounds. chemcopilot.com |

| Lead Optimization | Modify the structure of hit compounds to improve their drug-like properties. danaher.compatsnap.comoncodesign-services.com |

| Structure-Activity Relationship (SAR) | Analyze how chemical structure relates to biological activity to guide optimization. oncodesign-services.com |

| ADME Testing | Evaluate the absorption, distribution, metabolism, and excretion properties of compounds. danaher.com |

Contribution to the Design of Next-Generation Bioactive Molecules

This compound serves as a valuable building block for the creation of next-generation bioactive molecules. beilstein-journals.org Its substituted pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in known drugs and bioactive compounds. nih.gov

The future design of bioactive molecules based on this scaffold will likely involve:

Structure-Based Drug Design: Utilizing the three-dimensional structures of biological targets to design molecules that bind with high affinity and selectivity.

Fragment-Based Drug Design: Screening small molecular fragments to identify those that bind to a target, and then growing or linking these fragments to create more potent lead compounds.

Multi-Target Ligands: Designing single molecules that can interact with multiple biological targets, which may offer advantages in treating complex diseases.

Bioisosteric Replacement: Replacing certain functional groups in a molecule with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

The versatility of the this compound core, combined with advanced design strategies, will continue to contribute to the discovery of novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-4-bromonicotinate, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromination at the 4-position of a nicotinate precursor followed by amination at the 2-position using NH₃ or protected amines. Characterization involves ¹H/¹³C NMR to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and elemental analysis to assess purity. Comparative analysis with PubChem-deposited data (e.g., similar brominated nicotinates) ensures structural fidelity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Identifies functional groups (e.g., ethyl ester, amino, and bromine substituents) and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₉BrN₂O₂).

- HPLC-PDA : Assesses purity (>95% is typical for research-grade material) and detects trace impurities. Refer to PubChem’s canonical SMILES and molecular formula data for cross-validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

- Temperature : Higher temperatures (80–100°C) for bromination steps; lower temperatures (0–25°C) for amination to avoid side reactions.

- Catalyst Systems : Pd(OAc)₂/XPhos for Buchwald-Hartwig amination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Compare with green solvents like ethyl lactate, which may reduce environmental impact . Monitor progress using in-situ FTIR or LC-MS to track intermediate formation.

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound derivatization?

Contradictions often arise from variations in substrate ratios, catalyst loading, or solvent polarity. To address this:

- Replicate experiments under standardized conditions (e.g., fixed molar ratios, inert atmosphere).

- Perform kinetic studies to compare turnover frequencies (TOF).

- Use multivariate analysis to isolate critical variables. Reference methodologies from extended essay guidelines, which emphasize data triangulation with literature .

Q. What computational approaches are suitable for studying the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron-density maps to predict reactive sites.

- Transition states for Suzuki-Miyaura couplings.

- Solvent effects using COSMO-RS or MD simulations . Validate predictions with experimental kinetic data and compare with PubChem’s thermodynamic datasets for analogous compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- HPLC-MS Monitoring : Track degradation products under stress conditions (e.g., 40°C/75% RH).

- Light Sensitivity Tests : Use UV-Vis spectroscopy to assess photodegradation. Store samples in amber vials at –20°C under nitrogen, as recommended for brominated esters in metabolic studies .

Q. What strategies are recommended for designing biological assays using this compound as a pharmacophore?

- Structure-Activity Relationship (SAR) Studies : Modify the ethyl ester or bromine group to evaluate cytotoxicity (e.g., MTT assays) or target binding (e.g., SPR).

- Enzyme Inhibition Assays : Use kinetic modeling (Michaelis-Menten) to quantify IC₅₀ values.

- In Vivo Testing : Follow IRB protocols for animal studies, emphasizing dose-response analysis .

Methodological Guidance

Q. How should researchers document and present raw data for publications involving this compound?

- Supplementary Materials : Include NMR spectra (with peak assignments), chromatograms, and crystallographic data (if available).

- Data Repositories : Deposit spectral data in public databases (e.g., PubChem) to enhance reproducibility.

- Statistical Reporting : Use error bars (SEM/SD) and p-values for biological assays. Adhere to IB guidelines for extended essays, which prioritize transparency .

Q. What ethical considerations apply to toxicity studies of this compound?

- In Vitro : Follow OECD Guidelines 423 (Acute Oral Toxicity) for cell-based assays.

- In Vivo : Obtain ethics approval for animal models, specifying humane endpoints and sample sizes. Reference institutional review board (IRB) protocols for participant selection in preclinical studies .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₉BrN₂O₂ | HRMS | |

| Molecular Weight | 259.08 g/mol | Elemental Analysis | |

| Recommended Storage | –20°C, dark, under N₂ | Stability Studies | |

| Typical Purity | >95% | HPLC-PDA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.